molecular formula C5H8N2S B1370017 1-Thiazol-4-YL-ethylamine CAS No. 885279-02-7

1-Thiazol-4-YL-ethylamine

Cat. No. B1370017
CAS RN: 885279-02-7
M. Wt: 128.2 g/mol
InChI Key: QNBSQSRLKMIEAH-UHFFFAOYSA-N
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Description

1-Thiazol-4-yl-ethylamine, also known by its CAS Number 885279-02-7, is a chemical compound with the linear formula C5H8N2S . It has a molecular weight of 128.2 . It is a colorless liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 128.2 and its linear formula is C5H8N2S .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Thiazole Derivatives : A study by Eliazyan et al. (2013) discusses a convenient method for synthesizing thiazole derivatives from 2-(toluene-4-sulfonylamino)ethylamine. This process involves heterocyclization and further functionalization into substituted thiazoles, showcasing the chemical versatility of thiazole compounds (Eliazyan et al., 2013).

Biomedical Applications

  • Antitrypanosomal Activity : Amin et al. (2017) report on the antitrypanosomal activity of thiazol-2-ethylamine derivatives, highlighting its potential for treating sleeping sickness. Their study includes regression-based and classification-based QSAR analyses to identify key structural features for antitrypanosomal activity (Amin et al., 2017).

  • Anticancer Agents : Mahmoud et al. (2021) describe the synthesis of thiazolyl(hydrazonoethyl)thiazoles, evaluating their antitumor activities against MCF-7 tumor cells. This study demonstrates the potential of thiazole derivatives as anti-breast cancer agents (Mahmoud et al., 2021).

Industrial and Material Science Applications

  • Corrosion Inhibition : Research by Farahati et al. (2019) explores the application of thiazoles as corrosion inhibitors for copper in an acidic environment. This study highlights the effectiveness of thiazole compounds in protecting metals from corrosion (Farahati et al., 2019).

  • Green Corrosion Inhibitors : Zhang (2020) investigates 2-(3H-Imidazol-4-yl)-ethylamine as a novel green corrosion inhibitor for steel, showcasing the environmental benefits of such compounds in industrial applications (Jinliang Zhang, 2020).

Safety and Hazards

When handling 1-Thiazol-4-YL-ethylamine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If inhaled or ingested, seek immediate medical attention .

Future Directions

While specific future directions for 1-Thiazol-4-YL-ethylamine are not detailed in the search results, it’s worth noting that thiazole derivatives have been extensively studied for their diverse structures and applications in catalysis, medicine, magnetism, photochemistry, and other fields . This suggests that this compound could potentially have a wide range of applications in these areas.

Mechanism of Action

Target of Action

1-Thiazol-4-YL-ethylamine is a compound that has been studied for its diverse biological activities Thiazole derivatives, which include this compound, have been found to interact with various biological targets, including enzymes and receptors in the physiological systems .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These interactions can lead to changes in the physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors .

Biochemical Pathways

This compound may affect various biochemical pathwaysMolecules containing a thiazole ring, such as this compound, can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound could have similar impacts at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents . Additionally, storage conditions can impact the stability of this compound .

Biochemical Analysis

Biochemical Properties

1-Thiazol-4-YL-ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of this compound with enzymes such as acetylcholine esterase and proteins involved in neurotransmitter synthesis highlight its potential in modulating biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox balance . Additionally, this compound may influence the expression of genes related to cell proliferation and apoptosis, contributing to its potential anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can result in DNA damage and cell death, explaining the compound’s potential anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, thiazole derivatives may be transported across cell membranes by organic cation transporters, facilitating their entry into target cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .

properties

IUPAC Name

1-(1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSQSRLKMIEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595113
Record name 1-(1,3-Thiazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885279-02-7
Record name α-Methyl-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Thiazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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